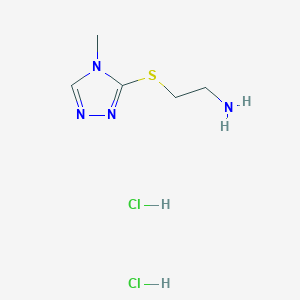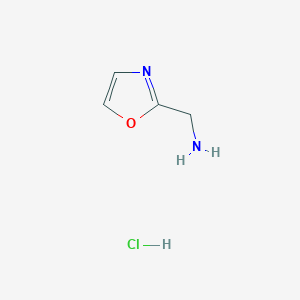![molecular formula C13H18Cl2N2O2 B1421442 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride CAS No. 1235438-79-5](/img/structure/B1421442.png)
4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride
Übersicht
Beschreibung
“4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride” is a chemical compound. It is a derivative of piperazine, which is an important branch of heterocyclic compounds . Piperazine compounds have important effects on the human body, such as stimulating psychology, causing hallucinations, and anti-tumor and anti-cancer effects .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine and K2CO3 in dry N,N-dimethylformamide (DMF) at 90°C for 1 hour . After the reaction is completed, the solution is cooled to room temperature, water is added, and the product is precipitated, filtered, and air-dried .Molecular Structure Analysis
The molecular structure of similar compounds shows that bond lengths and angles within the molecule are very similar to those given in the literature for related compounds . The piperazine ring of the title compound adopts a chair conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine and K2CO3 in dry DMF at 90°C . The reaction is monitored by TLC .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Electrochemical Properties: New unsymmetrical binucleating ligands, including variants similar to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, have been developed, exhibiting distinct electrochemical properties and antiferromagnetic interaction between copper atoms (Amudha, Thirumavalavan, & Kandaswamy, 1999).
- Catechol Oxidase Models: Studies on less symmetrical dicopper(II) complexes, which are structurally similar to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, have been conducted to model the active site of type 3 copper proteins, showing enhanced catecholase activity (Merkel et al., 2005).
Adsorption and Environmental Applications
- Adsorption Studies: Activated carbon fibers (ACFs) have been used for the adsorption of substituted phenols, including compounds structurally similar to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, providing insights into adsorption mechanisms and kinetics (Liu et al., 2010).
Biological and Pharmacological Research
- Potential Nootropic Agents: Research on 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which include structures analogous to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, has been conducted to explore their nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).
- Antifungal Activity: Pyrazolo[1,5-a]pyrimidines derivatives, including compounds related to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, have been synthesized and their antifungal abilities against several phytopathogenic fungi have been evaluated (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Advanced Material Synthesis
- Safer Synthesis Protocols: Research aimed at developing safer protocols for the synthesis of aryltetrazoles has included compounds similar to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, highlighting advancements in organic synthesis techniques (Treitler, Leung, & Lindrud, 2017).
Eigenschaften
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-2-15-5-7-16(8-6-15)13(18)11-9-10(14)3-4-12(11)17;/h3-4,9,17H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJWOPFCWIMDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)
![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)






![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)

